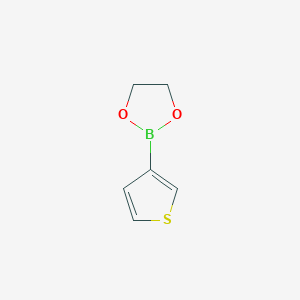![molecular formula C18H12Br2N4S B13992642 3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 74101-15-8](/img/structure/B13992642.png)
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core substituted with bromophenyl and thiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of bromophenyl and thiazolyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- 3-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Uniqueness
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
74101-15-8 |
|---|---|
Formule moléculaire |
C18H12Br2N4S |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C18H12Br2N4S/c19-13-5-1-11(2-6-13)15-9-17(21)24(23-15)18-22-16(10-25-18)12-3-7-14(20)8-4-12/h1-10H,21H2 |
Clé InChI |
XJSWXTNXSKIQJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)









![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)


